6-methoxy-1,5-naphthyridine-4-carboxylic acid
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Overview
Description
6-Methoxy-1,5-naphthyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H8O3N2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a naphthyridine core with a methoxy group at the 6-position and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1,5-naphthyridine-4-carboxylic acid typically involves the formation of the naphthyridine ring followed by functional group modifications. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,5-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 6-formyl-1,5-naphthyridine-4-carboxylic acid .
Scientific Research Applications
6-Methoxy-1,5-naphthyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-1,5-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 1,5-Naphthyridine-3-carboxylic acid
- 6-Methoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid
- 1,8-Naphthyridine
Comparison: 6-Methoxy-1,5-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1,5-naphthyridine-3-carboxylic acid, the methoxy group at the 6-position enhances its reactivity and potential biological activity. The presence of the carboxylic acid group at the 4-position also differentiates it from other naphthyridine derivatives .
Properties
CAS No. |
1211522-19-8 |
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Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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